3-Methoxyoxolane-3-carbaldehyde
Description
3-Methoxyoxolane-3-carbaldehyde is a bicyclic organic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with a methoxy (-OCH₃) and an aldehyde (-CHO) group at the 3-position. Its molecular formula is C₆H₁₀O₃, with a molecular weight of 130.14 g/mol. The compound’s reactivity is influenced by the electron-withdrawing aldehyde group and the electron-donating methoxy substituent, making it a versatile intermediate in organic synthesis, particularly for heterocyclic chemistry and pharmaceutical applications .
Properties
IUPAC Name |
3-methoxyoxolane-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6(4-7)2-3-9-5-6/h4H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHOXDRYCYFIBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784292-25-6 | |
| Record name | 3-methoxyoxolane-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 3-Methoxyoxolane-3-carbaldehyde typically involves the following steps:
Chemical Reactions Analysis
3-Methoxyoxolane-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives.
Scientific Research Applications
Chemical Synthesis
3-Methoxyoxolane-3-carbaldehyde is utilized as an intermediate in the synthesis of diverse organic compounds. Its aldehyde functionality enables it to participate in various reactions, including:
- Oxidation : The aldehyde can be oxidized to form carboxylic acids.
- Reduction : It can be reduced to form primary alcohols.
- Substitution Reactions : The methoxy group can engage in nucleophilic substitution reactions.
Biological Applications
In biological research, 3-Methoxyoxolane-3-carbaldehyde serves as a building block for synthesizing biologically active compounds. Its applications include:
- Drug Development : The compound plays a role in developing new therapeutic agents by modifying existing drug structures or creating novel compounds with desired biological activities.
- Biochemical Probes : It can be used to create probes for studying biochemical pathways and interactions within cells.
Industrial Applications
The compound finds utility in the production of fine chemicals, agrochemicals, and materials science. Its properties make it suitable for:
- Agrochemical Formulations : As an intermediate in the synthesis of pesticides and herbicides.
- Materials Science : In the development of polymers and other materials where specific chemical properties are required.
Case Study 1: Synthesis of Biologically Active Compounds
A study explored the synthesis of novel derivatives of 3-Methoxyoxolane-3-carbaldehyde that exhibited antimicrobial activity. The synthesized compounds were characterized using spectral methods and screened against various microbial strains, demonstrating significant antibacterial properties.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7a | Mycobacterium smegmatis | 6.25 µg/ml |
| 9c | Pseudomonas aeruginosa | 12.5 µg/ml |
This highlights the potential of 3-Methoxyoxolane-3-carbaldehyde derivatives in developing new antimicrobial agents.
Case Study 2: Green Chemistry Applications
Research has indicated that using 3-Methoxyoxolane-3-carbaldehyde as a solvent or reagent can lead to more sustainable chemical processes. For example, its application in extracting natural products has shown improved yields compared to traditional solvents, aligning with green chemistry principles.
| Extraction Method | Yield Improvement (%) | Reference |
|---|---|---|
| Carotenoids from carrots | 23% over hexane | Sicaire et al., 2014 |
| Astaxanthin from algae | >80% | Samorì et al., 2019 |
These results underscore the compound's versatility and efficiency in various extraction processes.
Mechanism of Action
The mechanism of action of 3-Methoxyoxolane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity and function . The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Table 1: Key Properties of 3-Methoxyoxolane-3-carbaldehyde and Analogues
| Compound Name | CAS Number | Structure Highlights | Molecular Formula | Boiling Point (°C) | Reactivity Profile | Applications |
|---|---|---|---|---|---|---|
| 3-Methoxyoxolane-3-carbaldehyde | Not specified | Oxolane ring, 3-methoxy, 3-aldehyde | C₆H₁₀O₃ | Not reported | Aldehyde oxidation, nucleophilic substitution | Drug intermediates, agrochemicals |
| 3-Methyl-oxetane-3-carbaldehyde | 80370-42-9 | Oxetane ring (4-membered), 3-methyl, 3-aldehyde | C₅H₈O₂ | 120–125 (est.) | Higher ring strain, faster aldehyde reactivity | Polymer crosslinking agents |
| Triethyl methanetricarboxylate | 5471-77-2 | Three ethyl ester groups | C₁₀H₁₆O₆ | 285–290 | Ester hydrolysis, decarboxylation | Solvents, plasticizers |
| Diethyl 2,2-bis(hydroxymethyl)malonate | 20605-01-0 | Malonate core, two hydroxymethyl groups | C₉H₁₆O₇ | >300 | Polyester formation, polymerization | Biodegradable polymers |
Structural and Functional Group Analysis
Ring Size and Strain :
- 3-Methoxyoxolane-3-carbaldehyde (5-membered oxolane) exhibits lower ring strain compared to 3-Methyl-oxetane-3-carbaldehyde (4-membered oxetane). The oxetane derivative’s higher strain enhances its aldehyde group’s reactivity in nucleophilic additions .
- The oxolane ring’s stability makes it preferable for synthetic routes requiring prolonged reaction times .
Functional Group Reactivity :
- The aldehyde group in 3-Methoxyoxolane-3-carbaldehyde is more electrophilic than the ester groups in Triethyl methanetricarboxylate , favoring condensation reactions (e.g., with amines or alcohols).
- Diethyl 2,2-bis(hydroxymethyl)malonate contains hydroxyl groups, enabling polyester synthesis via polycondensation—a pathway absent in the aldehyde-bearing compounds .
Steric and Electronic Effects :
- The methoxy group in 3-Methoxyoxolane-3-carbaldehyde donates electron density via resonance, slightly deactivating the aldehyde. In contrast, methyl groups in 3-Methyl-oxetane-3-carbaldehyde exert steric hindrance without significant electronic effects .
Biological Activity
3-Methoxyoxolane-3-carbaldehyde is a compound of interest in various fields due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in research and medicine, supported by relevant data and findings.
3-Methoxyoxolane-3-carbaldehyde, with the chemical formula CHO, features a methoxy group and an aldehyde functional group. It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals, facilitating various chemical reactions:
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
- Reduction : It can be reduced to alcohols using reducing agents like sodium borohydride.
- Substitution : The methoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
The biological activity of 3-Methoxyoxolane-3-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity and function. This mechanism is crucial for its role in synthesizing biologically active compounds.
Biological Activities
Research indicates that 3-Methoxyoxolane-3-carbaldehyde exhibits several biological activities:
- Antimicrobial Activity : Compounds derived from it have shown significant antimicrobial properties against various pathogens.
- Antioxidative Effects : It has been noted for its antioxidative capabilities, which may contribute to cellular protection against oxidative stress.
- Antitumor Potential : Some derivatives have demonstrated antiproliferative effects on cancer cell lines, indicating potential use in cancer therapy .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of derivatives of 3-Methoxyoxolane-3-carbaldehyde reported a minimum inhibitory concentration (MIC) of 8 μM against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. This suggests that modifications to the methoxy group enhance antimicrobial potency .
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| Derivative A | 8 | E. faecalis |
| Derivative B | 16 | S. aureus |
| Derivative C | 32 | E. coli |
Antioxidative Activity
The antioxidative activity of 3-Methoxyoxolane-3-carbaldehyde was assessed using several methods, including DPPH and ABTS assays. The compound exhibited improved antioxidative properties compared to standard antioxidants like butylated hydroxytoluene (BHT). The results indicated a strong correlation between structure and antioxidative efficacy, particularly in compounds with multiple hydroxyl groups .
Antitumor Activity
In vitro studies demonstrated that certain derivatives of 3-Methoxyoxolane-3-carbaldehyde possess significant antiproliferative activity against various cancer cell lines. For instance, one derivative showed an IC value of 5.3 μM against the MCF-7 breast cancer cell line, highlighting its potential as an anticancer agent .
| Cell Line | IC (μM) | Compound |
|---|---|---|
| MCF-7 | 5.3 | Derivative D |
| HEK293 | 10.0 | Derivative E |
Case Studies
- Synthesis and Evaluation : A recent study synthesized novel derivatives based on 3-Methoxyoxolane-3-carbaldehyde and evaluated their biological activities. The findings indicated that structural modifications significantly influenced both antimicrobial and antiproliferative activities, suggesting a pathway for developing new therapeutic agents .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the aldehyde's reactivity allows it to modify key proteins involved in cellular signaling pathways, potentially leading to altered cellular responses in tumorigenesis .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 3-Methoxyoxolane-3-carbaldehyde, and which spectral features are critical for validation?
- Methodological Answer : Prioritize NMR spectroscopy (¹H/¹³C) to confirm the aldehyde proton (δ ~9-10 ppm) and methoxy group (δ ~3.3 ppm). IR spectroscopy can validate the carbonyl stretch (C=O, ~1700 cm⁻¹) and ether linkages (C-O, ~1100 cm⁻¹). Mass spectrometry (MS) should confirm the molecular ion peak (e.g., m/z 144.13 for C₆H₁₀O₃) . Cross-reference with synthetic intermediates like 5-(Methoxymethyl)furan-2-carbaldehyde (CAS 1917-64-2) for comparative spectral analysis .
Q. What safety protocols are essential when handling 3-Methoxyoxolane-3-carbaldehyde in laboratory settings?
- Methodological Answer : Use tightly sealed goggles and impermeable gloves (e.g., nitrile) to prevent skin/eye contact. Ensure local exhaust ventilation to avoid inhalation of vapors. Store in a dry, ventilated area away from ignition sources, following protocols for similar aldehydes like 6-Methoxychromone-3-carboxaldehyde .
Q. Which purification methods are effective for isolating 3-Methoxyoxolane-3-carbaldehyde from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is optimal for separating polar aldehydes. For crystalline derivatives, consider recrystallization using ethanol/water mixtures, analogous to protocols for 3-(3-Methoxyphenyl)propionic acid .
Advanced Research Questions
Q. How can contradictions in reported reaction yields under varying catalytic conditions be resolved?
- Methodological Answer : Employ a systematic Design of Experiments (DoE) approach to isolate variables (e.g., catalyst loading, temperature). Compare results with structurally related compounds like 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde, where steric and electronic factors influence yields . Use statistical tools (ANOVA) to identify significant outliers.
Q. What computational strategies predict the solvent-dependent stability and reactivity of 3-Methoxyoxolane-3-carbaldehyde?
- Methodological Answer : Perform density functional theory (DFT) calculations to model solvent effects on the aldehyde's conformation and reactivity. Analyze dihedral angles (e.g., O–C–C–O) as done for 6-Methoxymethoxy-7-trifluoromethyl-1,3-benzodioxole-5-carbaldehyde to predict steric hindrance or electronic delocalization .
Q. How does the methoxy group’s electronic effect modulate nucleophilic addition reactions of this aldehyde?
- Methodological Answer : Use Hammett substituent constants (σ) to quantify the methoxy group’s electron-donating effect. Compare kinetic data with non-methoxy analogs (e.g., furan-2-carbaldehyde) to assess rate differences in reactions like Grignard additions or condensations .
Q. What strategies optimize stereochemical control in synthesizing derivatives of 3-Methoxyoxolane-3-carbaldehyde?
- Methodological Answer : Employ chiral catalysts (e.g., proline-based organocatalysts) or asymmetric induction via bulky protecting groups. Reference studies on 3-Hydroxy-4'-methoxyflavone, where steric bulk near the methoxy group directs regioselectivity .
Q. How can researchers validate the environmental compatibility of waste containing 3-Methoxyoxolane-3-carbaldehyde?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
